A Technical Guide to Boc-Asp(OtBu)-OH: Properties, Structure, and Application in Peptide Synthesis
A Technical Guide to Boc-Asp(OtBu)-OH: Properties, Structure, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and application of N-α-(tert-Butoxycarbonyl)-L-aspartic acid γ-tert-butyl ester, commonly known as Boc-Asp(OtBu)-OH. This derivative of L-aspartic acid is a critical building block in solid-phase peptide synthesis (SPPS), particularly utilizing the Boc/Bzl protection strategy.
Core Chemical Properties
Boc-Asp(OtBu)-OH is a white to off-white powder.[1] Its key chemical and physical properties are summarized in the table below for easy reference.
| Property | Value | References |
| IUPAC Name | (2S)-4-(tert-butoxy)-2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoic acid | [1] |
| CAS Number | 1676-90-0 | [1][2][3] |
| Molecular Formula | C13H23NO6 | |
| Molecular Weight | 289.32 g/mol | |
| Melting Point | 64-67 °C | |
| Boiling Point | 432.6 °C at 760 mmHg | |
| Solubility | Soluble in methanol and dimethyl sulfoxide. Soluble in water or 1% acetic acid. | |
| Appearance | White to off-white powder | |
| Storage Temperature | 2-8°C |
Chemical Structure
The structure of Boc-Asp(OtBu)-OH features two key protecting groups: the Boc group on the α-amino group and the tert-butyl (OtBu) ester on the side-chain carboxyl group. These protecting groups are crucial for directing the peptide bond formation during synthesis.
Structural Identifiers:
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SMILES: CC(C)(C)OC(=O)C--INVALID-LINK--NC(=O)OC(C)(C)C
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InChI: 1S/C13H23NO6/c1-12(2,3)19-9(15)7-8(10(16)17)14-11(18)20-13(4,5)6/h8H,7H2,1-6H3,(H,14,18)(H,16,17)/t8-/m0/s1
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InChI Key: PHJDCONJXLIIPW-QMMMGPOBSA-N
Caption: Chemical structure of Boc-Asp(OtBu)-OH.
Experimental Protocols: Application in Solid-Phase Peptide Synthesis (SPPS)
Boc-Asp(OtBu)-OH is a cornerstone for the synthesis of peptides using the Boc-SPPS methodology. The Boc group provides temporary protection of the N-terminus, while the OtBu group offers more permanent protection of the aspartic acid side chain, preventing its participation in undesired reactions.
General Boc-SPPS Workflow
The following diagram illustrates a typical cycle for the incorporation of an amino acid, such as Boc-Asp(OtBu)-OH, in Boc-SPPS.
Caption: General workflow for a single coupling cycle in Boc-SPPS.
Detailed Methodologies
1. Boc Deprotection
The removal of the N-terminal Boc group is achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).
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Reagents: 25-50% TFA in dichloromethane (DCM).
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Procedure:
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Swell the resin-bound peptide in DCM.
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Treat the resin with the TFA/DCM solution for 1-2 minutes and drain.
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Add fresh TFA/DCM solution and agitate for 20-30 minutes.
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Wash the resin thoroughly with DCM to remove excess TFA and the cleaved tert-butyl carbocation.
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2. Neutralization
Following deprotection, the N-terminal ammonium trifluoroacetate salt must be neutralized to the free amine to enable the subsequent coupling reaction.
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Reagent: 10% N,N-diisopropylethylamine (DIEA) in DCM.
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Procedure:
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Wash the resin with DCM.
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Treat the resin with the DIEA/DCM solution for 1-2 minutes, twice.
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Wash the resin with DCM to remove excess base and salts.
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3. Coupling of Boc-Asp(OtBu)-OH
The coupling reaction forms the peptide bond between the free N-terminus of the resin-bound peptide and the carboxyl group of the incoming Boc-Asp(OtBu)-OH. The choice of coupling reagent is critical for efficiency and to minimize side reactions.
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Reagents:
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Boc-Asp(OtBu)-OH (3-4 equivalents relative to resin loading)
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Coupling Reagent (e.g., HBTU, HATU, or DIC/HOBt) (3-4 equivalents)
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Base (e.g., DIEA or 2,4,6-collidine) (6-8 equivalents)
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Solvent: N,N-Dimethylformamide (DMF) or DCM
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Procedure (using HBTU):
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In a separate vessel, dissolve Boc-Asp(OtBu)-OH and HBTU in DMF.
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Add DIEA to the solution to activate the amino acid.
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Add the activated amino acid solution to the neutralized resin-bound peptide.
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Agitate the reaction mixture for 1-2 hours at room temperature.
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Monitor the completion of the reaction using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
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Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
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4. Final Cleavage and Deprotection
Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups, including the OtBu on aspartic acid, are removed simultaneously. This is typically achieved using a strong acid cocktail.
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Reagent: High-concentration TFA (e.g., 95%) with scavengers (e.g., 2.5% water, 2.5% triisopropylsilane) to prevent side reactions.
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Procedure:
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Wash the fully assembled peptide-resin with DCM and dry under vacuum.
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Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.
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Filter the resin and collect the filtrate containing the crude peptide.
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Precipitate the crude peptide by adding it to cold diethyl ether.
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Collect the precipitated peptide by centrifugation and wash with cold ether.
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Dry the crude peptide under vacuum.
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Purification and Analysis
The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
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Typical Conditions:
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Column: C18 stationary phase.
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Mobile Phase A: 0.1% TFA in water.
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Mobile Phase B: 0.1% TFA in acetonitrile.
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Gradient: A linear gradient of increasing mobile phase B is used to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide.
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Analysis: The purity of the final peptide is confirmed by analytical RP-HPLC, and its identity is verified by mass spectrometry.
Potential Side Reactions: Aspartimide Formation
A significant side reaction associated with aspartic acid residues in peptide synthesis is the formation of a succinimide ring, known as an aspartimide. This can occur during both Fmoc and Boc-SPPS, particularly during the basic conditions of piperidine treatment in Fmoc synthesis or repeated acidolysis in Boc synthesis. The OtBu protecting group on the side chain of Boc-Asp(OtBu)-OH is designed to be bulky to sterically hinder this cyclization. However, under certain conditions, especially with prolonged exposure to deprotection reagents, aspartimide formation can still occur, leading to impurities that can be difficult to separate from the desired peptide. Careful optimization of coupling and deprotection times is crucial to minimize this side reaction.
